molecular formula C16H12BrN3 B12979737 4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Cat. No.: B12979737
M. Wt: 326.19 g/mol
InChI Key: SSWHJRRPPJFOPB-UHFFFAOYSA-N
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Description

4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrroloquinoxaline core with a bromopyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the bromopyridinyl group. The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyridin-3-yl)morpholine
  • 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
  • 4-(4-Phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Uniqueness

4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

4-(2-bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C16H12BrN3/c17-16-11(5-3-9-18-16)15-14-8-4-10-20(14)13-7-2-1-6-12(13)19-15/h1-10,15,19H

InChI Key

SSWHJRRPPJFOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=C(N=CC=C4)Br

Origin of Product

United States

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